molecular formula C19H36O2 B2741544 2-(4-undecylcyclohexyl)acetic Acid CAS No. 320423-74-3

2-(4-undecylcyclohexyl)acetic Acid

Cat. No.: B2741544
CAS No.: 320423-74-3
M. Wt: 296.495
InChI Key: BVDBURWIZAKBFY-UHFFFAOYSA-N
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Description

2-(4-undecylcyclohexyl)acetic acid: is an organic compound with the molecular formula C19H36O2 It is characterized by a cyclohexyl ring substituted with an undecyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-undecylcyclohexyl)acetic acid typically involves the alkylation of cyclohexyl derivatives followed by carboxylation. One common method includes the following steps:

    Alkylation: Cyclohexyl bromide is reacted with undecyl bromide in the presence of a strong base such as sodium hydride to form 4-undecylcyclohexyl bromide.

    Carboxylation: The 4-undecylcyclohexyl bromide is then treated with magnesium to form the corresponding Grignard reagent, which is subsequently reacted with carbon dioxide to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(4-undecylcyclohexyl)acetic acid can undergo oxidation reactions to form corresponding ketones or alcohols.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclohexyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry: 2-(4-undecylcyclohexyl)acetic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of long-chain alkyl groups on biological systems. It may also serve as a model compound for studying the metabolism of similar fatty acid derivatives.

Medicine: Potential applications in medicine include the development of novel pharmaceuticals. Its structural properties may be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 2-(4-undecylcyclohexyl)acetic acid involves its interaction with specific molecular targets. The undecyl group may facilitate membrane association, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to modulate biological pathways and exert its effects on cellular processes.

Comparison with Similar Compounds

    Cyclohexylacetic acid: Lacks the long undecyl chain, resulting in different physical and chemical properties.

    Undecanoic acid: Lacks the cyclohexyl ring, affecting its reactivity and applications.

    4-undecylcyclohexanol: Similar structure but with a hydroxyl group instead of the acetic acid moiety.

Uniqueness: 2-(4-undecylcyclohexyl)acetic acid is unique due to the combination of a long alkyl chain and a cyclohexyl ring with an acetic acid group. This unique structure imparts distinct physical, chemical, and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(4-undecylcyclohexyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-17-12-14-18(15-13-17)16-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDBURWIZAKBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CCC(CC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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